Cycloeudesmol

Description

Properties

CAS No. |

53823-06-6 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropa[i]inden-1a-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-13(4)8-9-14(12(2,3)16)10-15(11,13)14/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 |

InChI Key |

JUXDFQMZOFALSA-PMOUVXMZSA-N |

SMILES |

CC1CCCC2(C13CC3(CC2)C(C)(C)O)C |

Isomeric SMILES |

C[C@H]1CCC[C@]2([C@@]13C[C@@]3(CC2)C(C)(C)O)C |

Canonical SMILES |

CC1CCCC2(C13CC3(CC2)C(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Cycloeudesmol in Plants: A Technical Guide for Researchers

Abstract

Cycloeudesmol, a significant sesquiterpenoid alcohol, exhibits a range of biological activities that have garnered interest within the pharmaceutical and agrochemical sectors. Understanding its biosynthesis in plants is pivotal for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the cycloeudesmol biosynthetic pathway, focusing on the key enzymatic steps, precursor molecules, and regulatory aspects. Detailed experimental protocols for the heterologous expression, purification, and kinetic analysis of the involved enzymes, alongside methods for product identification and quantification, are presented. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived terpenoids.

Introduction to Eudesmane (B1671778) Sesquiterpenoids

Eudesmane sesquiterpenoids are a diverse class of bicyclic natural products characterized by a decalin ring system. Within this class, cycloeudesmol and its isomers are of particular interest due to their reported anti-inflammatory, antimicrobial, and insecticidal properties. The biosynthesis of these complex molecules in plants originates from the universal C15 precursor, farnesyl pyrophosphate (FPP), which undergoes a series of intricate cyclization and rearrangement reactions catalyzed by a specific class of enzymes known as sesquiterpene synthases.

The Cycloeudesmol Biosynthetic Pathway

The formation of cycloeudesmol is a multi-step enzymatic process that begins with the cyclization of the linear FPP molecule. The key enzyme responsible for this transformation is a type of sesquiterpene synthase, often referred to as a eudesmol synthase.

From Farnesyl Pyrophosphate to the Germacrene D Cation

The biosynthesis is initiated by the ionization of FPP, where the pyrophosphate group departs, leading to the formation of a farnesyl cation. This is followed by a 1,10-cyclization to yield a germacrenyl cation intermediate. Subsequent proton transfer and cyclization events lead to the formation of the bicyclic eudesmane skeleton. The final step involves the quenching of the carbocation by a water molecule to yield the alcohol functional group of cycloeudesmol.

dot

Caption: Biosynthetic pathway of cycloeudesmol from farnesyl pyrophosphate.

Key Enzyme: Eudesmol Synthase

The central enzyme in cycloeudesmol biosynthesis is eudesmol synthase. While a dedicated cycloeudesmol synthase has not been exclusively characterized, several sesquiterpene synthases are known to produce various eudesmol isomers as part of their product spectrum. A notable example is the β-eudesmol synthase from Zingiber zerumbet (ZSS2), which has been functionally expressed and characterized.

Product Distribution of β-Eudesmol Synthase from Zingiber zerumbet

The recombinant β-eudesmol synthase from Zingiber zerumbet (ZSS2) produces a mixture of sesquiterpenoids from FPP. The product distribution highlights the promiscuity of some sesquiterpene synthases.

| Product | Percentage of Total Products |

| β-Eudesmol | 62.6% |

| 10-epi-γ-Eudesmol | 16.8% |

| α-Eudesmol | 10.0% |

| Aristolene | 5.6% |

| Other sesquiterpenes | 5.0% |

Kinetic Parameters of Sesquiterpene Synthases

While specific kinetic data for a dedicated cycloeudesmol synthase remains to be fully elucidated, the kinetic parameters of other well-characterized sesquiterpene synthases provide a valuable reference for understanding their catalytic efficiency.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 5-epi-aristolochene synthase | Nicotiana tabacum | FPP | 1.5 | 0.08 | 5.3 x 104 |

| Amorpha-4,11-diene synthase | Artemisia annua | FPP | 0.9 | 0.05 | 5.6 x 104 |

| Germacrene A synthase | Lactuca sativa | FPP | 2.1 | 0.12 | 5.7 x 104 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of cycloeudesmol biosynthesis.

Heterologous Expression and Purification of a Recombinant Eudesmol Synthase

This protocol describes the expression of a His-tagged eudesmol synthase in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Gene Cloning and Expression Vector Construction

-

The coding sequence of the eudesmol synthase gene is PCR-amplified from cDNA.

-

The amplified gene is cloned into a pET series expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag.

-

The construct is verified by DNA sequencing.

-

The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.1.2. Protein Expression

-

A single colony of the transformed E. coli is used to inoculate a 50 mL LB medium starter culture containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

-

The culture is grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate 1 L of fresh LB medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours with shaking.

4.1.3. Protein Purification

-

Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C).

-

The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C).

-

The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Protein purity is assessed by SDS-PAGE.

-

The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Enzyme Assay for Eudesmol Synthase Activity

This assay quantifies the enzymatic conversion of FPP to eudesmol and other sesquiterpenoid products.

4.2.1. Reaction Mixture

-

Assay buffer (50 mM HEPES, pH 7.5)

-

10 mM MgCl2

-

1 mM DTT

-

1-5 µg of purified eudesmol synthase

-

50 µM FPP (substrate)

-

Final volume: 500 µL

4.2.2. Procedure

-

Combine all reaction components except FPP in a 2 mL glass vial.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding FPP.

-

Incubate the reaction for 1-2 hours at 30°C.

-

Stop the reaction and extract the sesquiterpene products by adding an equal volume of n-hexane containing an internal standard (e.g., 10 µg/mL caryophyllene).

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Transfer the organic (upper) phase to a new vial for GC-MS analysis.

GC-MS Analysis for Product Identification and Quantification

Gas chromatography-mass spectrometry is the standard method for separating, identifying, and quantifying volatile terpenoid products.

4.3.1. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for terpene analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

4.3.2. GC-MS Parameters

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 20°C/min to 280°C, hold for 5 min

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

4.3.3. Data Analysis

-

Identification: Products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of each product is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.

Experimental and Logical Workflows

The study of the cycloeudesmol biosynthetic pathway typically follows a structured workflow, from gene discovery to enzyme characterization and product analysis.

dot

Caption: A typical experimental workflow for the study of cycloeudesmol biosynthesis.

Conclusion

The biosynthesis of cycloeudesmol in plants is a fascinating example of the intricate chemistry catalyzed by sesquiterpene synthases. This guide has provided a detailed overview of the pathway, the key enzymes involved, and comprehensive experimental protocols for their study. While a dedicated cycloeudesmol synthase with detailed kinetic parameters is yet to be fully characterized, the information presented here on related eudesmol synthases provides a solid foundation for future research. The methodologies outlined will enable researchers to further unravel the complexities of terpenoid biosynthesis and pave the way for the biotechnological production of valuable natural products like cycloeudesmol.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cycloeudesmol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeudesmol is a sesquiterpenoid alcohol that has garnered interest within the scientific community due to its unique tricyclic carbon skeleton and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of cycloeudesmol, with a focus on quantitative data and experimental methodologies critical for researchers in natural product chemistry, medicinal chemistry, and drug development.

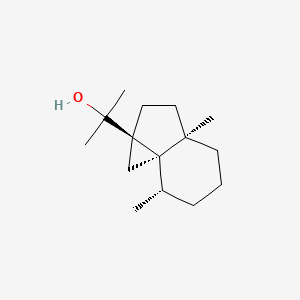

Chemical Structure

Cycloeudesmol possesses the molecular formula C₁₅H₂₆O. Its structure is characterized by a bicyclo[3.1.0]hexane core fused to a six-membered ring, forming a distinctive tricyclic system. An isopropanol (B130326) group is attached to one of the bridgehead carbons of the bicyclo[3.1.0]hexane system. The systematic IUPAC name for the naturally occurring enantiomer of cycloeudesmol is (1aR,3aR,7S,7aR)-3a,7-dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopropa[i]inden-1a-yl]propan-2-ol.

A 2D representation of the chemical structure of cycloeudesmol is provided below, illustrating the atom numbering scheme used for spectroscopic analysis.

Stereochemistry

The stereochemistry of cycloeudesmol is complex, with multiple chiral centers that give rise to several possible diastereomers. The absolute configuration of the naturally occurring isomer has been determined as (1aR,3aR,7S,7aR). The stereochemical arrangement is crucial for its biological activity and is a key consideration in synthetic efforts.

The spatial arrangement of the substituents on the chiral centers defines the overall three-dimensional shape of the molecule. The relative stereochemistry of the methyl groups and the isopropanol substituent in relation to the fused ring system is a defining feature of cycloeudesmol.

Data Presentation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of cycloeudesmol. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for Cycloeudesmol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | Data not available | ||

| H-2 | Data not available | ||

| H-3 | Data not available | ||

| H-4 | Data not available | ||

| H-5 | Data not available | ||

| H-6 | Data not available | ||

| H-7 | Data not available | ||

| H-8 | Data not available | ||

| H-9 | Data not available | ||

| H-10 | Data not available | ||

| H-12 | Data not available | ||

| H-13 | Data not available | ||

| H-14 | Data not available | ||

| H-15 | Data not available | ||

| OH | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for Cycloeudesmol

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-9 | Data not available |

| C-10 | Data not available |

| C-11 | Data not available |

| C-12 | Data not available |

| C-13 | Data not available |

| C-14 | Data not available |

| C-15 | Data not available |

Crystallographic Data

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsion angles. To date, a public domain crystal structure for cycloeudesmol has not been identified. Should such data become available, it would be presented as follows:

Table 3: Selected Bond Lengths for Cycloeudesmol from X-ray Crystallography

| Bond | Length (Å) |

| C1-C2 | Data not available |

| C1-C10 | Data not available |

| C10-C14 | Data not available |

| C7-C11 | Data not available |

| C11-O | Data not available |

Table 4: Selected Bond Angles for Cycloeudesmol from X-ray Crystallography

| Angle | Degree (°) |

| C2-C1-C10 | Data not available |

| C1-C10-C5 | Data not available |

| C1-C10-C14 | Data not available |

| C7-C11-O | Data not available |

Table 5: Selected Torsion Angles for Cycloeudesmol from X-ray Crystallography

| Torsion Angle | Degree (°) |

| C2-C1-C10-C5 | Data not available |

| C1-C10-C5-C9 | Data not available |

| C14-C10-C5-C15 | Data not available |

Experimental Protocols

The isolation and structural elucidation of cycloeudesmol typically involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

A general protocol for the isolation of cycloeudesmol from a marine source, such as the red alga Laurencia nipponica, is outlined below.

-

Collection and Extraction: The marine alga is collected, air-dried, and ground. The dried material is then exhaustively extracted with a mixture of organic solvents, such as methanol/dichloromethane.

-

Solvent Partitioning: The crude extract is concentrated and partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The organic fractions are subjected to repeated column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure cycloeudesmol.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for complete structural assignment:

-

¹H NMR: Provides information about the proton environments, including chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the carbon skeleton and the assignment of all atoms.

-

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry.

Conclusion

This technical guide has summarized the key structural and stereochemical features of cycloeudesmol. While the fundamental carbon skeleton and absolute configuration are established, a complete and publicly available dataset of its quantitative structural parameters, particularly from X-ray crystallography and fully assigned NMR spectra, remains to be consolidated. The provided experimental workflows offer a standard approach for the isolation and characterization of this and similar natural products, which is essential for further research into its synthesis and potential therapeutic applications.

Cycloeudesmol: A Technical Guide to its Role in Traditional Medicine and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeudesmol, a cyclopropane-containing sesquiterpene primarily isolated from the marine red alga Chondria oppositiclada, has emerged as a molecule of significant interest in the field of natural product chemistry and pharmacology. While its direct application in traditional medicine is not well-documented, the broader use of red algae in coastal communities for various medicinal purposes provides a rich ethnobotanical context for exploring its therapeutic potential. This technical guide provides a comprehensive overview of cycloeudesmol, focusing on its biological activities, underlying mechanisms of action, and detailed experimental protocols for its study. Quantitative data from related eudesmol isomers are presented to offer insights into its potential efficacy. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of cycloeudesmol.

Introduction

Marine algae have long been a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the sesquiterpenoids represent a major class of compounds with a wide range of pharmacological properties. Cycloeudesmol, first isolated from the red alga Chondria oppositiclada, is a notable example, characterized by its unique tricyclic carbon skeleton containing a cyclopropane (B1198618) ring. While specific traditional medicinal uses of Chondria oppositiclada are not extensively documented, red algae, in general, have been utilized in traditional practices for their antimicrobial and anti-inflammatory properties. This guide delves into the scientific exploration of cycloeudesmol, bridging the gap between its natural origins and its potential as a modern therapeutic agent.

Biological Activities and Therapeutic Potential

While quantitative data specifically for cycloeudesmol is limited in publicly available literature, studies on its isomers (α-, β-, and γ-eudesmol) provide valuable insights into its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects.

Anticancer Activity

Eudesmol isomers have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways.

Table 1: Cytotoxic Activity of Eudesmol Isomers against Various Cancer Cell Lines

| Eudesmol Isomer | Cancer Cell Line | IC50 (µg/mL) | Reference |

| α-Eudesmol | B16-F10 (Murine Melanoma) | 5.38 ± 1.10 | [1][2] |

| K562 (Human Myelogenous Leukemia) | 10.60 ± 1.33 | [1][2] | |

| β-Eudesmol | B16-F10 (Murine Melanoma) | 16.51 ± 1.21 | [1][2] |

| HepG2 (Human Hepatocellular Carcinoma) | 24.57 ± 2.75 | [1][2] | |

| γ-Eudesmol | B16-F10 (Murine Melanoma) | 8.86 ± 1.27 | [1][2] |

| K562 (Human Myelogenous Leukemia) | 15.15 ± 1.06 | [1][2] |

Note: IC50 values represent the concentration of a substance that is required for 50% inhibition of a biological process.

Anti-inflammatory Activity

The anti-inflammatory potential of eudesmol isomers is linked to the inhibition of key inflammatory mediators and signaling pathways. β-eudesmol has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory responses.

Antimicrobial Activity

Mechanisms of Action: Signaling Pathways

The biological effects of eudesmol and its isomers are mediated through the modulation of specific intracellular signaling pathways, primarily those involved in apoptosis and inflammation.

Apoptosis Induction Pathway

Eudesmol isomers induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways, converging on the activation of effector caspases.

Caption: Eudesmol-induced apoptosis involves both extrinsic (Caspase-8) and intrinsic (Bcl-2 family, mitochondria) pathways, leading to Caspase-3 activation.

β-eudesmol has been shown to induce the expression of apoptosis-related proteins, including p53 and p21, leading to cell cycle arrest. Furthermore, it modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[3]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of β-eudesmol are, in part, mediated by the inhibition of the NF-κB signaling pathway.

Caption: β-Eudesmol inhibits the NF-κB pathway by preventing the activation of IKK, thereby blocking the expression of pro-inflammatory genes.

By inhibiting the activation of IκB kinase (IKK), β-eudesmol prevents the degradation of IκBα, which in turn sequesters the NF-κB dimer (p65/p50) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like IL-1β and TNF-α.[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of cycloeudesmol.

Extraction and Isolation of Cycloeudesmol from Chondria oppositiclada

This protocol is based on general methods for the extraction and purification of sesquiterpenes from marine red algae.

Caption: A general workflow for the extraction, isolation, and purification of cycloeudesmol from its marine algal source.

Protocol:

-

Sample Preparation: Freshly collected Chondria oppositiclada is cleaned of epiphytes and debris, rinsed with fresh water, and then freeze-dried.

-

Extraction: The dried algal material is ground to a fine powder and extracted exhaustively with a 1:1 mixture of dichloromethane and methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning between n-hexane and 90% aqueous methanol to separate compounds based on polarity.

-

Column Chromatography: The n-hexane fraction, typically enriched with less polar sesquiterpenes, is subjected to silica gel column chromatography. A gradient elution is performed using a solvent system of increasing polarity, such as n-hexane/ethyl acetate (B1210297) mixtures.

-

Purification: Fractions containing cycloeudesmol, as identified by Thin Layer Chromatography (TLC), are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.

-

Structure Elucidation: The purity and structure of the isolated cycloeudesmol are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The cells are treated with various concentrations of cycloeudesmol (typically ranging from 1 to 100 µM) and incubated for 24 to 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

Caspase-3 Activity Assay

Protocol:

-

Cell Lysis: Cells treated with cycloeudesmol are harvested and lysed using a specific lysis buffer.

-

Protein Quantification: The protein concentration of the cell lysate is determined using a Bradford or BCA protein assay.

-

Caspase Assay: An equal amount of protein from each sample is incubated with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA) in a reaction buffer.

-

Absorbance Measurement: The release of the chromophore (pNA) is measured at 405 nm over time using a microplate reader. The caspase-3 activity is proportional to the rate of color change.

NF-κB Activation Assay (Luciferase Reporter Assay)

Protocol:

-

Transfection: Cells (e.g., HEK293T) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Treatment: After 24 hours, the transfected cells are pre-treated with cycloeudesmol for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The relative luciferase activity is calculated by normalizing to the total protein concentration or a co-transfected control plasmid.

Role in Traditional Medicine

While there is a lack of specific documented traditional uses for Chondria oppositiclada, the broader category of red algae has a history of use in various coastal traditional medicine systems. Red algae are known to be rich in bioactive compounds and have been used for their purported antimicrobial, anti-inflammatory, and immune-modulating properties.[1][2][5] The discovery of cycloeudesmol with its antibiotic activity from a species of red algae aligns with the ethnobotanical context of using these marine organisms for treating infections and inflammatory conditions. Further ethnopharmacological research is warranted to explore any specific traditional knowledge related to Chondria species.

Conclusion and Future Directions

Cycloeudesmol, a unique sesquiterpene from the marine red alga Chondria oppositiclada, holds significant promise as a lead compound for the development of new therapeutic agents. Although quantitative biological data for cycloeudesmol itself is scarce, the activities of its isomers strongly suggest potential anticancer and anti-inflammatory properties mediated through the induction of apoptosis and inhibition of the NF-κB pathway. The detailed experimental protocols provided in this guide offer a framework for the systematic investigation of cycloeudesmol's therapeutic potential.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of pure cycloeudesmol against a broad panel of cancer cell lines and microbial pathogens.

-

Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by cycloeudesmol.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of cycloeudesmol in preclinical animal models of cancer and inflammation.

-

Ethnobotanical Exploration: Conducting targeted ethnobotanical studies in coastal regions where Chondria oppositiclada is prevalent to uncover any traditional medicinal uses.

By bridging the knowledge from traditional uses of marine algae with modern scientific investigation, cycloeudesmol represents a compelling natural product for future drug discovery and development efforts.

References

Spectroscopic Data of Cycloeudesmol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural sesquiterpenoid, cycloeudesmol. The information presented is intended to assist researchers in the identification, characterization, and further development of this compound. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for cycloeudesmol, as reported in the literature. The data was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of Cycloeudesmol (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 0.42 | m | |

| 2 | 1.60 | m | |

| 3 | 1.45 | m | |

| 4 | 1.95 | m | |

| 5 | 0.65 | m | |

| 6 | 1.85 | m | |

| 7 | 1.55 | m | |

| 8 | 1.65 | m | |

| 9 | 1.25 | m | |

| 10 | 0.15 | m | |

| 12 | 1.22 | s | |

| 13 | 1.22 | s | |

| 14 | 0.98 | d | 7.0 |

| 15 | 0.75 | s |

Table 2: ¹³C NMR Spectroscopic Data of Cycloeudesmol (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 16.2 |

| 2 | 25.9 |

| 3 | 34.5 |

| 4 | 49.8 |

| 5 | 29.8 |

| 6 | 28.3 |

| 7 | 41.6 |

| 8 | 23.7 |

| 9 | 42.1 |

| 10 | 20.5 |

| 11 | 72.9 |

| 12 | 27.2 |

| 13 | 27.0 |

| 14 | 15.8 |

| 15 | 18.3 |

Mass Spectrometry Data

High-resolution mass spectrometry (HR-ESI-MS) of cycloeudesmol reveals a molecular ion consistent with its chemical formula, C₁₅H₂₆O.

Table 3: Mass Spectrometry Data of Cycloeudesmol

| Ion | m/z [M+H]⁺ | Calculated | Observed |

| C₁₅H₂₇O⁺ | 223.2056 | 223.2056 | 223.2055 |

Experimental Protocols

The following are typical experimental protocols for the acquisition of NMR and MS data for sesquiterpenoids like cycloeudesmol.

NMR Spectroscopy

Sample Preparation: A sample of pure cycloeudesmol (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz or higher.

Acquisition Parameters:

-

¹H NMR: Spectra are typically acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Spectra are usually acquired with a spectral width of 200-220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.

-

2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed using standard pulse programs.

Mass Spectrometry

Sample Preparation: A dilute solution of cycloeudesmol is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. For analysis of volatile sesquiterpenoids, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is also commonly used.

Acquisition Parameters (HR-ESI-MS):

-

Ionization Mode: Positive ion mode is commonly used to observe the protonated molecule [M+H]⁺.

-

Mass Range: A scan range of m/z 100-1000 is typically sufficient for sesquiterpenoids.

-

Capillary Voltage and Temperature: These parameters are optimized to achieve good ionization efficiency and stable spray.

Acquisition Parameters (GC-MS):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of a mixture, for example, starting at 50°C and ramping up to 250°C.

-

Ionization Energy: A standard electron ionization energy of 70 eV is used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like cycloeudesmol.

An In-Depth Technical Guide on the Discovery and Isolation of Cycloeudesmol from Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeudesmol, a cyclopropane-containing sesquiterpenoid, has garnered interest for its notable antimicrobial properties. First discovered in the marine red alga Chondria oppositiclada, this bicyclic compound represents a class of marine natural products with potential for therapeutic development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of cycloeudesmol, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in this field.

Discovery of Cycloeudesmol

Cycloeudesmol was first reported in 1974 by William Fenical and James J. Sims.[1] Their pioneering work involved the isolation and structural elucidation of this novel sesquiterpenoid from the marine red alga Chondria oppositiclada. This discovery highlighted marine algae as a promising source of unique and biologically active natural products. Subsequent studies have also reported the presence of cycloeudesmol in other marine algae, such as Laurencia nipponica.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of cycloeudesmol from marine algae, based on the foundational work and subsequent analytical techniques.

Algal Collection and Extraction

A systematic workflow is essential for the successful isolation of cycloeudesmol. The process begins with the collection of the marine algae, followed by extraction and a series of chromatographic purification steps.

Protocol:

-

Collection and Preparation: Collect fresh specimens of Chondria oppositiclada. Clean the algal material to remove epiphytes and debris. The fresh algae are then typically air-dried or freeze-dried to preserve the integrity of the secondary metabolites.

-

Extraction: The dried algal material is exhaustively extracted with a suitable solvent system, such as a chloroform-methanol mixture. This process is designed to efficiently extract a broad range of organic compounds, including sesquiterpenoids.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove highly polar and water-soluble components.

-

Chromatographic Separation: The organic-soluble fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is employed to separate the components of the extract.

-

Fraction Analysis: The eluted fractions are monitored by thin-layer chromatography (TLC) to identify those containing cycloeudesmol. Fractions with similar TLC profiles are combined.

-

Final Purification: The cycloeudesmol-containing fractions are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The definitive structure of cycloeudesmol is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

Cycloeudesmol Derivatives: A Deep Dive into Their Natural Occurrence, Isolation, and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of cycloeudesmol derivatives, a unique class of sesquiterpenoids with promising biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into their natural sources, detailed isolation and characterization protocols, and known biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental processes are visualized through detailed diagrams.

Introduction to Cycloeudesmol and Its Derivatives

Cycloeudesmol is a bicyclic sesquiterpenoid alcohol characterized by a distinctive cyclopropane (B1198618) ring fused to a eudesmane (B1671778) skeleton. First identified in the marine red alga Chondria oppositiclada, this class of compounds has garnered interest for its potential therapeutic applications, including antimicrobial properties. This guide will explore the natural occurrence of cycloeudesmol and its known derivatives, providing a foundational understanding for further research and development.

Natural Occurrence and Quantitative Data

The primary natural source of cycloeudesmol identified to date is the marine red alga Chondria oppositiclada. While the initial discovery was made in this species, the exploration for other natural sources remains an active area of research. Recently, a brominated 6,8-cycloeudesmane sesquiterpene was isolated from the red seaweed Laurencia microcladia, highlighting the potential for discovering novel cycloeudesmol derivatives in other marine algae.[1][2][3]

Currently, there is a limited amount of publicly available quantitative data on the concentration of cycloeudesmol and its derivatives in their natural sources. The original isolation paper from 1974 does not specify the yield of cycloeudesmol from Chondria oppositiclada. However, the antimicrobial activity of cycloeudesmol has been quantified, providing valuable data for its potential as a therapeutic agent.

Table 1: Antimicrobial Activity of Cycloeudesmol

| Test Organism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 10 µg/mL |

| Candida albicans | 50 µg/mL |

Data sourced from studies on cycloeudesmol isolated from Chondria oppositiclada.

Experimental Protocols

A detailed understanding of the isolation and characterization of cycloeudesmol derivatives is crucial for their further investigation. The following protocols are based on the original isolation of cycloeudesmol and general methodologies for the analysis of sesquiterpenes from marine algae.

Isolation of Cycloeudesmol from Chondria oppositiclada

This protocol outlines the steps for the extraction and purification of cycloeudesmol from the red alga Chondria oppositiclada.

Methodology:

-

Sample Preparation: Freshly collected Chondria oppositiclada is air-dried and then ground into a fine powder.

-

Extraction: The powdered algal material is subjected to exhaustive extraction with chloroform using a Soxhlet apparatus. The resulting chloroform extract is then concentrated under reduced pressure to yield a crude oily residue.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of diethyl ether.

-

Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing cycloeudesmol.

-

Crystallization: Fractions enriched with cycloeudesmol are combined and concentrated. The pure compound is obtained by crystallization from a suitable solvent system, such as hexane.

Characterization Techniques

The structural elucidation of cycloeudesmol and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, such as hydroxyl groups.

-

Optical Rotation: Measurement of the specific rotation helps to determine the stereochemistry of the molecule.

Biosynthesis and Biological Activity

The biosynthesis of eudesmol, the parent compound of cycloeudesmol, is known to proceed from farnesyl diphosphate. While the specific enzymatic steps leading to the formation of the cyclopropane ring in cycloeudesmol are not fully elucidated, it is hypothesized to involve a cyclization of a germacrene intermediate.

The biological activities of cycloeudesmol and its derivatives are an area of active investigation. While cycloeudesmol itself has demonstrated antimicrobial activity, the related compound, β-eudesmol, has been shown to possess anti-inflammatory and anticancer properties. These activities are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Signaling Pathway of Related Eudesmol Derivatives

Studies on β-eudesmol have indicated its ability to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Anticancer Signaling Pathway of Related Eudesmol Derivatives

β-Eudesmol has also been investigated for its anticancer effects, which are thought to be mediated through the induction of apoptosis and the inhibition of cell proliferation, potentially involving the CREB and MAPK signaling pathways.

References

The Pharmacological Landscape of Eudesmane Sesquiterpenoids: A Technical Guide for Researchers

An in-depth exploration of the diverse pharmacological properties of eudesmane (B1671778) sesquiterpenoids, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities of this promising class of natural compounds, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Eudesmane sesquiterpenoids, a large and structurally diverse group of bicyclic sesquiterpenoids, are widely distributed throughout the plant kingdom, particularly in the Asteraceae family, as well as in some marine organisms and fungi.[1][2] These natural products have garnered significant attention in the scientific community for their broad spectrum of biological activities, making them attractive candidates for drug discovery and development. This guide provides a detailed overview of their key pharmacological properties, supported by experimental evidence and methodologies.

Anticancer Activity

Eudesmane sesquiterpenoids have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

A number of eudesmane sesquiterpenoids have been shown to be active against various cancer cell lines, with some exhibiting potent cytotoxicity. For instance, a new eudesmane-type sesquiterpenoid, aquisinenoid C, isolated from agarwood of Aquilaria sinensis, exhibited significant anticancer effects on human breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values of 2.834 µM and 1.545 µM, respectively.[3] Mechanistically, this compound was found to increase the generation of reactive oxygen species (ROS) and trigger apoptosis in these cells.[3] Another study on eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus found that these compounds induced a form of programmed cell death known as paraptosis in colorectal cancer (HCT116), fibrosarcoma (HT1080), and hepatocellular carcinoma (HepG2) cells.[4] This process was characterized by endoplasmic reticulum (ER) swelling and cytoplasmic vacuolization, driven by ROS accumulation and hyperactivation of the MAPK signaling pathway.[4]

Quantitative Anticancer Data

| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |

| Aquisinenoid C | MCF-7 (Breast) | 2.834 ± 1.121 | [3] |

| Aquisinenoid C | MDA-MB-231 (Breast) | 1.545 ± 1.116 | [3] |

| Penicieudesmol B | K-562 (Leukemia) | 90.1 | [5] |

| Unnamed Eudesmane | SW620 (Colon) | 66.55 ± 0.82 | [6] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological factor in a wide range of human diseases. Eudesmane sesquiterpenoids have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the NF-κB and MAPK signaling pathways.

Several studies have demonstrated the anti-inflammatory effects of eudesmane sesquiterpenoids by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. For example, epi-eudebeiolide C, isolated from Salvia plebeia, showed a significant inhibitory effect on NO production with an IC50 of 17.9 μM.[7] The anti-inflammatory mechanism was attributed to the blockade of NF-κB activation through the inhibition of IκB phosphorylation.[7] Similarly, a new eudesmane-type sesquiterpenoid, salviplenoid A, also from Salvia plebeia, was found to decrease the release of NO and TNF-α, as well as the expression of iNOS and COX-2 proteins.[4] This compound was shown to regulate NF-κB dependent transcriptional activity by inhibiting the nuclear translocation of the p50/p65 dimer and decreasing the phosphorylation of IκB and Erk1/2.[4]

Quantitative Anti-inflammatory Data

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| Epi-eudebeiolide C | NO Inhibition | RAW 264.7 | 17.9 | [7] |

| Artemilavanin F | PANC-1 Cell Proliferation | PANC-1 | 9.69 ± 2.39 | |

| Eudebeiolide D | STAT3 Promoter Activation | Hep3B | 1.1 | [8] |

| Pitlencoside A-Y (compounds 4, 5, 7, 8, 15, 16) | NO Inhibition | BV-2 | 7.95 - 25.88 | [9] |

| Oxyphyllanene A-G (compounds 3-8, 10-16) | NO Inhibition | RAW 264.7 | 9.85 - 13.95 µg/ml | [10] |

| Unnamed Eudesmanes | NO Inhibition | BV-2 | 0.73 - 18.66 | [11] |

Neuroprotective Activity

Neurodegenerative diseases represent a significant and growing health concern. Eudesmane sesquiterpenoids have shown promise in protecting neuronal cells from oxidative stress and other forms of damage.

In a study on eudesmane-type sesquiterpenoids from the roots of Chloranthus serratus, compounds 1b and 4 demonstrated neuroprotective effects on H2O2-damaged PC12 cells.[12] At a concentration of 10 μM, these compounds increased cell viability from 54.8% to 76.8% and 72.7%, respectively.[12] Another study on 1,10-seco-eudesmane sesquiterpenoids identified a compound that exhibited anti-neuroinflammatory activity by modulating TLR4/NF-κB and p38 MAPK pathways in LPS-activated microglia.[1] Furthermore, eudesmane sesquiterpenoids isolated from Alpinia oxyphylla have been reported to have protective effects against oxidative stress in adipose-derived mesenchymal stem cells.[13]

Quantitative Neuroprotective Data

| Compound | Assay | Cell Model | Effective Concentration | Effect | Reference |

| Compound 1b | H2O2-induced damage | PC12 cells | 10 µM | Increased cell viability to 76.8 ± 2.3% | [12] |

| Compound 4 | H2O2-induced damage | PC12 cells | 10 µM | Increased cell viability to 72.7 ± 8.2% | [12] |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Eudesmane sesquiterpenoids have demonstrated activity against a range of bacteria and fungi.

A review of antibacterial and antifungal sesquiterpenoids highlighted several eudesmane-type compounds with notable activity. For instance, sutchuenin J, extracted from Thuja sutchuenensis, displayed good antibacterial activity against Bacillus cereus and Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 25 µg/mL for both.[14] Another compound, eutyscoparin G from the endophytic fungus Eutypella scoparia, inhibited S. aureus and methicillin-resistant S. aureus (MRSA) with an MIC of 6.3 µg/mL.[14] Furthermore, selina-4,11(13)-dien-3-on-12-oic acid, isolated from Varthemia iphionoides, exhibited potent antimicrobial activity against six bacterial species, with MICs ranging from 250 to 500 µg/mL.[2][15]

Quantitative Antimicrobial Data

| Compound | Microorganism | MIC Value (µg/mL) | Reference |

| Sutchuenin J | Bacillus cereus | 25 | [14] |

| Sutchuenin J | Staphylococcus epidermidis | 25 | [14] |

| Eutyscoparin G | Staphylococcus aureus | 6.3 | [14] |

| Eutyscoparin G | Methicillin-resistant S. aureus (MRSA) | 6.3 | [14] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | 250-500 | [2][15] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus subtilis | 250-500 | [2][15] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Micrococcus luteus | 250-500 | [2][15] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | 250-500 | [2][15] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus cereus | 250-500 | [2][15] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Salmonella enteritidis | 250-500 | [2][15] |

| Rhombidiol & (-)-5β-hydroxy-β-eudesmol | Staphylococcus aureus ATCC25923 | >128 | [16] |

| Rhombidiol & (-)-5β-hydroxy-β-eudesmol | Candida albicans | >128 | [16] |

Key Signaling Pathways

The pharmacological effects of eudesmane sesquiterpenoids are often mediated through their interaction with specific intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Several eudesmane sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway. They have been shown to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB, which prevents its degradation and subsequent nuclear translocation of the active p65 subunit.[17] This ultimately leads to the downregulation of pro-inflammatory genes.[17]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. Eudesmane sesquiterpenoids have been found to modulate this pathway, often by inhibiting the phosphorylation of key kinases such as ERK1/2 and p38.[1][17] This inhibition can lead to both anti-inflammatory and anticancer effects.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Eudesmane-type sesquiterpenes have been shown to possess anti-angiogenic effects by suppressing the VEGF-stimulated phosphorylation of VEGFR2 and the activation of its downstream molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Anticancer Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the eudesmane sesquiterpenoid and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Materials:

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Tris-base solution (10 mM)

-

Acetic acid solution (1% v/v)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

After the incubation period, gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with deionized water and allow to air dry.

-

Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Anti-inflammatory Assays

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

-

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Complete cell culture medium

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the eudesmane sesquiterpenoid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Mix equal volumes of Griess reagent A and B immediately before use.

-

Add 100 µL of the Griess reagent mixture to each 100 µL of supernatant.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Neuroprotective Assay

This assay evaluates the ability of a compound to protect neuronal-like PC12 cells from oxidative stress-induced cell death.

-

Materials:

-

PC12 cells

-

Hydrogen peroxide (H₂O₂)

-

96-well plates

-

Complete cell culture medium

-

MTT or other cell viability assay reagents

-

Microplate reader

-

-

Procedure:

-

Seed PC12 cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of the eudesmane sesquiterpenoid for 1-2 hours.

-

Expose the cells to an optimized concentration of H₂O₂ (e.g., 100-200 µM) for a specified time (e.g., 24 hours).

-

Assess cell viability using the MTT assay or another suitable method as described above.

-

Calculate the percentage of neuroprotection compared to the H₂O₂-treated control.

-

Antimicrobial Assays

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a two-fold serial dilution of the eudesmane sesquiterpenoid in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

This assay provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

-

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar)

-

Sterile paper disks

-

Test compound dissolved in a suitable solvent

-

Sterile swabs

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism and uniformly swab it onto the surface of the agar plate to create a lawn.

-

Impregnate sterile paper disks with a known concentration of the eudesmane sesquiterpenoid solution and allow the solvent to evaporate.

-

Place the impregnated disks onto the surface of the inoculated agar plate.

-

Include a positive control disk with a known antibiotic and a negative control disk with the solvent only.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

-

Conclusion

Eudesmane sesquiterpenoids represent a vast and largely untapped resource for the discovery of novel therapeutic agents. Their diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, underscore their potential for addressing a wide range of human diseases. The modulation of key signaling pathways such as NF-κB, MAPK, and VEGF provides a mechanistic basis for these effects. This technical guide provides a solid foundation for researchers to further explore the therapeutic potential of eudesmane sesquiterpenoids, from initial screening to in-depth mechanistic studies. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate and standardize future research in this exciting field. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to translate their promising in vitro activities into clinical applications.

References

- 1. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of new eudesmane-type sesquiterpenoid and known eudesmane derivatives from the red alga Laurencia obtusa as potential antifungal-antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two New Eudesmane-Type Sesquiterpene from Clonostachys sp. Y6-1and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eudesmane sesquiterpenoid glycosides from the leaves of Pittosporum lenticellatum with anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory activity of eudesmane sesquiterpenes from Alpinia oxyphylla on production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of eudesmane-type sesquiterpenoids with neuroprotective effects from the roots of Chloranthus serratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity of an eudesmane sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Cycloeudesmol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeudesmol, a sesquiterpenoid alcohol found in various marine and terrestrial organisms, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in silico methods utilized to predict the bioactivity of cycloeudesmol, complemented by experimental validation data. The document details methodologies for predicting pharmacokinetic properties (ADMET), molecular docking strategies to elucidate potential mechanisms of action, and summaries of experimentally determined cytotoxic and anti-inflammatory activities. All quantitative data are presented in structured tables for comparative analysis, and key experimental and computational workflows, along with signaling pathways, are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of cycloeudesmol and its derivatives.

Introduction to Cycloeudesmol and In Silico Bioactivity Prediction

Cycloeudesmol is a bicyclic sesquiterpenoid belonging to the eudesmane (B1671778) class of natural products. Its structural complexity and presence in various biological sources have prompted investigations into its pharmacological properties. In silico drug discovery methods offer a rapid and cost-effective approach to predict the biological activities of natural products like cycloeudesmol, thereby prioritizing experimental validation efforts. These computational techniques include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as molecular docking studies to identify potential protein targets and elucidate binding interactions.

The general workflow for in silico bioactivity prediction, as applied to cycloeudesmol, typically begins with obtaining the 3D structure of the molecule. This is followed by ADMET screening to assess its drug-likeness and potential pharmacokinetic profile. Concurrently, molecular docking studies are performed against known protein targets associated with specific diseases, such as cancer and inflammation, to predict binding affinities and interaction modes. The insights gained from these in silico analyses guide subsequent in vitro and in vivo experimental validations.

Figure 1: General workflow for in silico prediction and experimental validation of cycloeudesmol bioactivity.

In Silico ADMET Prediction

The predicted ADMET parameters for a typical sesquiterpenoid like cycloeudesmol are summarized in the table below. It is important to note that these are theoretical predictions and require experimental verification.

| Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal epithelial barrier. |

| P-glycoprotein Substrate | Likely No | Reduced likelihood of being actively pumped out of cells, which is beneficial for bioavailability. |

| Distribution | ||

| BBB Permeability | Likely Yes | The compound may cross the blood-brain barrier, which could be relevant for neurological applications but also a concern for CNS side effects. |

| Plasma Protein Binding | High | A high degree of binding to plasma proteins can affect the free drug concentration and its distribution to target tissues. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP2D6, CYP3A4) | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. |

| Excretion | ||

| Total Clearance | Low to Moderate | Indicates the rate at which the drug is removed from the body. |

| Toxicity | ||

| AMES Toxicity | Likely Non-mutagenic | Predicts a low probability of causing genetic mutations. |

| hERG Inhibition | Low to Moderate Risk | Inhibition of the hERG potassium channel can lead to cardiotoxicity. |

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as cycloeudesmol, to the binding site of a target protein.

While specific molecular docking studies for cycloeudesmol are not extensively reported, research on related eudesmol isomers has identified potential targets involved in cancer and inflammation. For instance, key proteins in the apoptosis and NF-κB signaling pathways are plausible targets.

A general protocol for molecular docking of cycloeudesmol against a protein target is outlined below:

Figure 2: A generalized workflow for performing molecular docking studies with cycloeudesmol.

Experimental Bioactivity and Validation

In silico predictions serve as a valuable guide for targeted experimental validation. The following sections summarize the experimentally determined bioactivities of cycloeudesmol and its isomers.

Cytotoxic Activity and Apoptosis Induction

Studies have demonstrated the cytotoxic effects of eudesmol isomers against various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

| Compound | Cell Line | IC50 (µg/mL) | Cancer Type |

| α-Eudesmol | B16-F10 | 5.38 ± 1.10 | Murine Melanoma |

| K562 | 10.60 ± 1.33 | Human Myelogenous Leukemia | |

| β-Eudesmol | B16-F10 | 16.51 ± 1.21 | Murine Melanoma |

| HepG2 | 24.57 ± 2.75 | Human Hepatocellular Carcinoma | |

| γ-Eudesmol | B16-F10 | 8.86 ± 1.27 | Murine Melanoma |

| K562 | 15.15 ± 1.06 | Human Myelogenous Leukemia |

The mechanism underlying the cytotoxic effects of eudesmol isomers in human hepatocellular carcinoma (HepG2) cells involves the induction of apoptosis.[1][2] This is characterized by a loss of mitochondrial membrane potential and an increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

Figure 3: Proposed intrinsic apoptosis signaling pathway induced by eudesmol isomers.

Anti-inflammatory Activity

β-eudesmol has been shown to exhibit anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In human dermal fibroblasts, β-eudesmol treatment led to a dose-dependent decrease in NF-κB activity.[3] This inhibition of NF-κB subsequently resulted in the downregulation of downstream pro-inflammatory genes, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[3]

Figure 4: Inhibition of the NF-κB signaling pathway by β-eudesmol.

Antimicrobial Activity

While cycloeudesmol has been reported to possess antibiotic properties, specific Minimum Inhibitory Concentration (MIC) values against a range of microorganisms are not extensively documented in recent literature. Further experimental studies are required to quantify its antimicrobial efficacy.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of cycloeudesmol (or eudesmol isomers) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

-

Cell Lysis: Treat cells with cycloeudesmol as in the cytotoxicity assay. After incubation, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 assay kit.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Caspase-3 Reaction: In a 96-well plate, mix an equal amount of protein from each lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

-

Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with different concentrations of cycloeudesmol for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: After the desired stimulation time, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Conclusion and Future Directions

In silico prediction methodologies provide a powerful framework for the initial assessment of the bioactivity of natural products like cycloeudesmol. The available experimental data for eudesmol isomers indicate promising cytotoxic and anti-inflammatory activities, mediated through the induction of apoptosis and inhibition of the NF-κB signaling pathway, respectively. These findings warrant further investigation into the specific therapeutic potential of cycloeudesmol.

Future research should focus on:

-

Quantitative Antimicrobial Studies: Determining the MIC values of cycloeudesmol against a broad panel of pathogenic bacteria and fungi.

-

Specific In Silico Studies: Performing detailed molecular docking and ADMET prediction studies specifically for the cycloeudesmol isomer to refine our understanding of its properties and potential targets.

-

In Vivo Validation: Conducting animal studies to validate the in vitro findings and assess the efficacy and safety of cycloeudesmol in preclinical models of cancer and inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating cycloeudesmol derivatives to identify compounds with improved potency and pharmacokinetic profiles.

By integrating computational and experimental approaches, the full therapeutic potential of cycloeudesmol can be elucidated, potentially leading to the development of novel drug candidates for the treatment of various diseases.

References

Cycloeudesmol: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeudesmol, a sesquiterpenoid alcohol, is a natural product isolated from the marine red alga Chondria oppositiclada.[1] As the scientific community continues to explore marine natural products for novel therapeutic agents, cycloeudesmol has emerged as a molecule of interest. This technical guide provides an in-depth review of the current state of knowledge regarding the therapeutic potential of cycloeudesmol, with a focus on its antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and drug development efforts.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₅H₂₆O |

| Molar Mass | 222.37 g/mol |

| Class | Sesquiterpenoid |

| Source | Chondria oppositiclada (marine red alga)[1] |

Therapeutic Potential

Cycloeudesmol has been investigated for a range of pharmacological activities, with the most evidence currently available for its antimicrobial effects. Preliminary data and its structural similarity to other bioactive terpenoids suggest potential in other therapeutic areas, which are also explored in this review.

Antimicrobial Activity

Cycloeudesmol has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.

Quantitative Data

| Microorganism | Assay Type | Result | Reference |

| Staphylococcus aureus | Not specified | Active | This information is based on general statements in the search results. Specific MIC values were not found in the provided snippets. |

Experimental Protocols

A standard method to determine the antimicrobial activity of a compound like cycloeudesmol is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of cycloeudesmol that inhibits the visible growth of a specific microorganism.

Materials:

-

Cycloeudesmol

-

Test microorganism (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

Procedure:

-

Preparation of Cycloeudesmol Stock Solution: Dissolve cycloeudesmol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the cycloeudesmol stock solution in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.

-